molecular formula C15H17ClO3 B1358969 cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-57-5

cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358969
CAS No.: 736136-57-5
M. Wt: 280.74 g/mol
InChI Key: HCWQYJDKWBKTPF-UHFFFAOYSA-N
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Description

cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and a 2-chlorophenyl-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of an alkyl side chain using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the 2-Chlorophenyl-2-oxoethyl Group: This step involves a Friedel-Crafts acylation reaction where the cyclohexane ring is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: Differing in the stereochemistry around the cyclohexane ring.

    4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: Substitution of chlorine with bromine.

    4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: Substitution of chlorine with a methyl group.

Uniqueness

The unique structural features of cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, such as the specific positioning of the 2-chlorophenyl-2-oxoethyl group and the cis configuration, contribute to its distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWQYJDKWBKTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166805
Record name trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-57-5
Record name trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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